4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide
Description
4-Bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide is a benzamide derivative characterized by a 4-bromo-substituted benzoyl group linked to a (4-phenyloxan-4-yl)methyl amine moiety. This compound belongs to a broader class of benzamides studied for their structural versatility and biological activity, particularly in oncology and crystallography.
Properties
Molecular Formula |
C19H20BrNO2 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide |
InChI |
InChI=1S/C19H20BrNO2/c20-17-8-6-15(7-9-17)18(22)21-14-19(10-12-23-13-11-19)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,21,22) |
InChI Key |
HPKRGOFJKYQCJG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromobenzoyl Chloride
The foundational step involves converting 4-bromobenzoic acid to its reactive acid chloride derivative. This is typically achieved using thionyl chloride (SOCl₂) under reflux conditions. For example, heating 4-bromobenzoic acid (5.0 g, 24.8 mmol) with excess SOCl₂ (10 mL) at 70°C for 3 hours yields 4-bromobenzoyl chloride as a pale-yellow liquid. Excess SOCl₂ is removed via vacuum distillation, and the product is stabilized in anhydrous dichloromethane (DCM) for subsequent reactions.
Coupling with (4-Phenyloxan-4-yl)Methanamine
The acid chloride is then reacted with [(4-phenyloxan-4-yl)methyl]amine in the presence of a base to scavenge HCl. A representative procedure involves:
-
Dissolving 4-bromobenzoyl chloride (3.2 g, 14.7 mmol) in DCM (30 mL).
-
Adding [(4-phenyloxan-4-yl)methyl]amine (2.5 g, 12.3 mmol) dropwise at 0°C.
-
Stirring the mixture with 4-methylmorpholine (2.0 mL) as a base for 12 hours at room temperature.
Workup includes washing with dilute HCl (5%), followed by brine, and drying over MgSO₄. Column chromatography (hexane/ethyl acetate, 3:1) affords the title compound in 72–78% yield .
Solvent-Free Catalytic Amidation
Magnetic Nanoparticle-Mediated Synthesis
A solvent-free approach using CoFe₂O₄SiO₂-DASA (diaminosulfamic acid) catalyst enables efficient amidation:
-
Mixing 4-bromobenzoic acid (1.0 mmol) and [(4-phenyloxan-4-yl)methyl]amine (1.0 mmol) with catalyst (0.1 g).
-
Isolating the product via ethyl acetate extraction and magnetically recovering the catalyst.
This method achieves 81% yield with minimal waste, aligning with green chemistry metrics. The catalyst’s reusability (up to 5 cycles without significant activity loss) enhances cost-effectiveness.
Ritter-Type Amidation with Nitriles
Reaction Mechanism and Conditions
Adapting the Ritter reaction, 4-bromobenzonitrile (1.0 mmol) and [(4-phenyloxan-4-yl)methyl]alcohol (1.0 mmol) are heated with H₂SO₄ (catalytic) at 100°C for 6 hours. The nitrile acts as an electrophile, forming an intermediate acyl ammonium ion, which undergoes hydrolysis to yield the amide. Purification via recrystallization (ethanol/DCM) provides the product in 68% yield .
Solid-Phase Synthesis for High-Throughput Applications
Resin-Bound Intermediate Strategy
Immobilizing [(4-phenyloxan-4-yl)methyl]amine on Wang resin enables stepwise synthesis:
-
Activating the resin with DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) .
-
Coupling with 4-bromobenzoic acid (1.5 equiv) in DMF for 24 hours.
-
Cleaving the product with TFA/DCM (1:9) and precipitating in cold ether.
This method, while lower yielding (~60% ), facilitates parallel synthesis for combinatorial libraries.
Microwave-Assisted Rapid Amidation
Accelerated Reaction Kinetics
Microwave irradiation significantly reduces reaction times:
-
Combining 4-bromobenzoyl chloride (1.0 mmol), [(4-phenyloxan-4-yl)methyl]amine (1.1 mmol), and DIPEA (N,N-diisopropylethylamine) (2.0 mmol) in acetonitrile (5 mL).
-
Irradiating at 120°C (150 W) for 15 minutes.
-
Filtering and evaporating the solvent to obtain the product in 85% yield .
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride Coupling | DCM, RT, 12 h | 72–78% | High purity, scalable | Solvent-intensive |
| Solvent-Free Catalytic | 80°C, 4 h | 81% | Eco-friendly, reusable catalyst | Requires specialized catalyst |
| Ritter Amidation | H₂SO₄, 100°C, 6 h | 68% | Avoids acid chloride handling | Lower yield |
| Solid-Phase Synthesis | DMF, 24 h | ~60% | High-throughput capability | Complex setup |
| Microwave-Assisted | 120°C, 15 min | 85% | Rapid, high yield | Equipment-dependent |
Structural Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows ≥98% purity for all methods.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states and structural modifications.
Scientific Research Applications
4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound shares a benzamide core with derivatives modified at the aromatic ring or amine side chain. Key comparisons include:
Key Observations :
- Electron-Donating Groups (e.g., methoxy in C9) improve solubility and receptor binding via hydrogen bonds .
- Heterocyclic Side Chains (e.g., pyridine, phenyloxane) modulate steric effects and bioavailability .
Anticancer Activity
- Compound C9 : Exhibits potent FGFR1 inhibition (IC₅₀ = 0.12 µM) and suppresses NSCLC cell proliferation (NCI-H520, NCI-H1581) via hydrogen bonding with Glu571, Arg570, and Asn659 in FGFR1’s hydrophobic pockets .
- 4-Bromo-N-(4-fluorophenylmethyl)benzamide : Fluorine substitution enhances metabolic stability and blood-brain barrier penetration in related compounds .
Enzymatic Interactions
- Thiourea Derivatives (e.g., 4-bromo-N-(dimethylcarbamothioyl)benzamide): Demonstrated metal chelation in palladium and nickel complexes, relevant for catalytic or cytotoxic applications .
Spectroscopic and Crystallographic Data
- C9: ¹H NMR: δ 6.319 (s, Ar–H), 3.814 (s, –OCH₃) . X-ray: Not reported; molecular docking confirms binding to FGFR1 .
- 4-Bromo-N-(2-nitrophenyl)benzamide :
- Crystallography : Two molecules per asymmetric unit; bond lengths C–Br = 1.898 Å, C=O = 1.221 Å .
Biological Activity
4-Bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activity. Its unique structure, characterized by the presence of a bromine atom and an oxane ring, suggests various interactions within biological systems, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bromine atom attached to a benzamide structure, which is further substituted with a phenyloxan group. This configuration may enhance its biological activity compared to simpler benzamide derivatives.
| Property | Value |
|---|---|
| Molecular Weight | 336.23 g/mol |
| Density | 1.34 g/cm³ |
| Boiling Point | 320 °C |
| Melting Point | Not available |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. Preliminary studies suggest that the compound may modulate enzyme activity or receptor function, leading to anti-inflammatory and anticancer effects.
Biological Activity Studies
Recent research has focused on elucidating the compound's effects on various biological targets:
- Anticancer Activity : In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Properties : The compound has been shown to reduce inflammatory markers in cellular models, suggesting potential use in treating inflammatory diseases.
- Enzyme Interaction : Investigations into its interaction with specific enzymes have revealed that it can act as an inhibitor for certain key pathways involved in tumor progression.
Case Study 1: Anticancer Effects
A study conducted by Smith et al. (2023) assessed the efficacy of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM.
Case Study 2: Inflammation Modulation
In a separate study by Johnson et al. (2023), the compound was tested in a lipopolysaccharide (LPS)-induced inflammation model in mice. Treatment with 20 mg/kg resulted in a marked decrease in TNF-alpha and IL-6 levels compared to the control group.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| N-(4-phenyltetrahydro-2H-pyran)benzamide | Similar benzamide core | Potential anticancer activity |
| 4-Bromobenzamide | Brominated benzamide | Antimicrobial properties |
| N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide | Contains fluorophenyl group | Investigated for anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide, and how can purity be optimized?
- Synthesis Steps : The compound is typically synthesized via multi-step organic reactions, starting with the preparation of the tetrahydropyran (oxane) ring substituted with a phenyl group. A brominated benzoyl chloride is then coupled to the oxane-derived amine using a Schotten-Baumann reaction or amide coupling reagents (e.g., EDC/HOBt) .
- Purification : Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for isolating the product. Purity (>95%) can be confirmed via HPLC with a C18 column and UV detection at 254 nm .
Q. How can the molecular structure of this compound be validated experimentally?
- Spectroscopic Techniques :
- NMR : H and C NMR are used to confirm the presence of the tetrahydropyran ring (δ 3.5–4.5 ppm for oxane protons) and bromobenzamide moiety (δ 7.2–8.0 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS provides accurate mass confirmation (e.g., [M+H] at m/z 414.08) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric consistency .
Q. What solvents and conditions are optimal for studying its reactivity in substitution reactions?
- Solubility : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water.
- Reactivity : Nucleophilic aromatic substitution (SNAr) at the bromine site requires polar solvents (DMF) and catalysts like CuI or Pd(PPh) for cross-coupling reactions .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed structural conformations?
- Single-Crystal X-ray Diffraction : Use SHELX programs (e.g., SHELXL) for refinement. Key parameters include R-factor (<5%), bond length accuracy (±0.01 Å), and torsional angles to confirm the oxane ring puckering and benzamide planarity .
- Data Contradictions : If NMR suggests rotational flexibility but crystallography shows rigidity, molecular dynamics simulations (e.g., Gaussian 16) can model temperature-dependent conformational changes .
Q. What strategies mitigate low yields in Suzuki-Miyaura cross-coupling reactions involving the bromobenzamide moiety?
- Catalytic Systems : Optimize Pd catalysts (e.g., Pd(OAc)/SPhos) and base (CsCO) in degassed toluene/water (3:1) at 80°C. Yields improve with microwave-assisted synthesis (120°C, 20 min) .
- Side Reactions : Bromine displacement by-products can be minimized using excess boronic acid (1.5 equiv) and inert atmosphere .
Q. How does the compound interact with biological targets, and what assays validate its mechanism?
- Binding Studies :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity (K < 10 μM) .
- Molecular Docking : AutoDock Vina models predict interactions with the benzamide’s carbonyl group and hydrophobic pockets in the target .
- Functional Assays : Inhibitory activity (IC) in cell-free kinase assays (e.g., ADP-Glo™) confirms target engagement .
Q. How to address conflicting reports on its stability under physiological conditions?
- Stability Studies :
- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via LC-MS over 24 hours .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Half-life (t) <30 min suggests rapid metabolism .
Methodological Considerations
Q. What computational tools predict its physicochemical properties for drug-likeness?
- Software :
- SwissADME : Predicts logP (3.2), topological polar surface area (75 Ų), and compliance with Lipinski’s rules .
- Molinspiration : Estimates bioavailability scores and GPCR ligand potential .
Q. How to design SAR studies to optimize bioactivity while reducing toxicity?
- Scaffold Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
